molecular formula C6H4N2OS B8404495 2,5-Diazoacetylthiophene

2,5-Diazoacetylthiophene

Cat. No.: B8404495
M. Wt: 152.18 g/mol
InChI Key: OCKWSISBKGKOLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Diazoacetylthiophene is a compound that belongs to the class of diazo compounds, which are characterized by the presence of a diazo group (-N=N-) attached to an acetyl group and a thiophene ring. Thiophene is a five-membered aromatic ring containing one sulfur atom. The unique structure of this compound makes it an interesting subject for research in various fields of chemistry and material science.

Preparation Methods

The synthesis of 2,5-Diazoacetylthiophene typically involves the reaction of thiophene with diazoacetyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction is carried out at low temperatures to prevent decomposition of the diazo compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with careful control of reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

2,5-Diazoacetylthiophene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form thiophene-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the diazo group to an amine group, resulting in the formation of 2-(aminoacetyl)thiophene.

    Substitution: The diazo group can participate in substitution reactions with nucleophiles, leading to the formation of various substituted thiophene derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2,5-Diazoacetylthiophene has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives, which are important in the development of organic semiconductors and other advanced materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical compounds with therapeutic effects.

    Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,5-Diazoacetylthiophene involves the reactivity of the diazo group, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes. For example, in biological systems, the compound may interact with cellular components, leading to the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

2,5-Diazoacetylthiophene can be compared with other diazo compounds and thiophene derivatives. Similar compounds include:

    Diazoacetylbenzene: A diazo compound with a benzene ring instead of a thiophene ring.

    2-(Diazoacetyl)pyrrole: A diazo compound with a pyrrole ring.

    Thiophene-2-carboxylic acid: A thiophene derivative without the diazo group.

Properties

Molecular Formula

C6H4N2OS

Molecular Weight

152.18 g/mol

IUPAC Name

2-diazo-1-thiophen-2-ylethanone

InChI

InChI=1S/C6H4N2OS/c7-8-4-5(9)6-2-1-3-10-6/h1-4H

InChI Key

OCKWSISBKGKOLY-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)C=[N+]=[N-]

Origin of Product

United States

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